molecular formula C8H8ClNO2 B8684165 5-Chloro-3-ethyl-pyridine-2-carboxylic acid

5-Chloro-3-ethyl-pyridine-2-carboxylic acid

Cat. No. B8684165
M. Wt: 185.61 g/mol
InChI Key: HIIWMIYPFWBPTC-UHFFFAOYSA-N
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Patent
US08188079B2

Procedure details

In a three necked round bottom flask under a nitrogen atmosphere at −78° C., a solution of n-butyllithium in hexane (1.6 M, 7 ml, 11.1 mmol) was added dropwise to a solution of diisopropylamine (1.56 ml, 11.1 mmol) in tetrahydrofuran (10 ml). The solution was stirred for 30 minutes, then a solution of 5-chloropyridine-2-carboxylic acid (800 mg, 5.0 mmol) in tetrahydrofuran (50 ml) was added dropwise over 1 hour and the reaction was stirred for 1 hour at −78° C. This solution was added dropwise via cannula to a solution of bromoethane (1.89 ml, 25.3 mmol) in tetrahydrofuran (10 ml) at −30° C. The reaction mixture was stirred overnight at room temperature. For the workup, water (10 ml) was added and the mixture was concentrated; hydrochloric acid (1 N) was added to reach pH 5 and the solution obtained was evaporated to dryness. The solid was solubilized in methanol and poured into acetonitrile. The solid formed was filtered off; the solution was collected and evaporated. The crude product was purified by chromatography to give the 5-chloro-3-ethyl-pyridine-2-carboxylic acid (90 mg, 10% of theory) as a white solid. Mass (calculated) C8H8ClNO2 [185.611]; (found) [M+H]+=185, [M+2-H]+=187.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.89 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2]CC.CCCCCC.C(NC(C)C)(C)C.[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([C:26]([OH:28])=[O:27])=[N:24][CH:25]=1.BrCC>O1CCCC1.O>[Cl:19][C:20]1[CH:21]=[C:22]([CH2:1][CH3:2])[C:23]([C:26]([OH:28])=[O:27])=[N:24][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
1.56 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.89 mL
Type
reactant
Smiles
BrCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 hour at −78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
hydrochloric acid (1 N) was added
CUSTOM
Type
CUSTOM
Details
the solution obtained
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
ADDITION
Type
ADDITION
Details
poured into acetonitrile
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the solution was collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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